Bienvenue dans la boutique en ligne BenchChem!

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cardiotonic agents Gould-Jacobs reaction 5-Aminopyrido[2,3-d]pyrimidine synthesis

5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 112734-82-4), also referred to as 1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione, is a heterocyclic small molecule (C₉H₉N₃O₃, MW 207.19) belonging to the pyrido[2,3-d]pyrimidine-2,4-dione family. The compound features a fused pyridine–pyrimidine core bearing methyl groups at N1 and N3 and a hydroxy/oxo substituent at the C5 position, which exists in tautomeric equilibrium with the 5-oxo (trione) form.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 112734-82-4
Cat. No. B1316902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS112734-82-4
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C
InChIInChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13)
InChIKeyGDUBTDUSGDABQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 112734-82-4) – Sourcing Guide for a Privileged Pyrido[2,3-d]pyrimidine Scaffold Intermediate


5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 112734-82-4), also referred to as 1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione, is a heterocyclic small molecule (C₉H₉N₃O₃, MW 207.19) belonging to the pyrido[2,3-d]pyrimidine-2,4-dione family . The compound features a fused pyridine–pyrimidine core bearing methyl groups at N1 and N3 and a hydroxy/oxo substituent at the C5 position, which exists in tautomeric equilibrium with the 5-oxo (trione) form [1]. This scaffold is recognized as a versatile synthetic intermediate, most notably as the key 5-hydroxy intermediate in the Gould–Jacobs reaction sequence for generating 5-aminopyrido[2,3-d]pyrimidine cardiotonic agents [2]. Its dual 4-hydroxy-2-pyridone and uracil pharmacophoric character makes it a strategic building block for medicinal chemistry campaigns targeting kinases, adenosine receptors, and dihydrofolate reductase (DHFR) [3][4].

Why Generic Substitution of 5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Fails: Reactivity and Regiochemical Pitfalls


The C5 hydroxy/oxo group defines the chemoselective reactivity of this scaffold in ways that cannot be replicated by generic pyrido[2,3-d]pyrimidine analogs. In the Gould–Jacobs chlorination step, 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione reacts with DMF/POCl₃ to yield the 5-chloro derivative, which then undergoes nucleophilic aromatic substitution to install amino substituents—the pharmacophoric element essential for positive inotropic activity [1]. In contrast, the 5,7-dihydroxy analog exhibits divergent reactivity with thionyl chloride/DMF, undergoing chlorination at C6 with concurrent replacement of both hydroxy groups, producing a fundamentally different substitution pattern [2]. Furthermore, the tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (trione) forms governs both the compound's hydrogen-bonding capacity (1 H-bond donor vs. 0 in the fully methylated analog) and its computed LogP of −0.66, parameters that materially affect solubility, membrane permeability, and downstream synthetic handling relative to the des-hydroxy or 7-hydroxy isomers . Substituting with an unmethylated or differentially substituted pyrido[2,3-d]pyrimidine would therefore introduce uncontrolled variables in reaction kinetics, regiochemical outcome, and physicochemical profile, undermining reproducibility in both synthesis and biological screening.

Product-Specific Quantitative Evidence Guide for 5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 112734-82-4)


Gould–Jacobs Reaction: Unique 5-Hydroxy Intermediate for Cardiotonic 5-Aminopyrido[2,3-d]pyrimidines

5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as the essential 5-hydroxy intermediate in the Gould–Jacobs reaction sequence, where it is chlorinated with DMF/POCl₃ to give 5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This chloro derivative then undergoes nucleophilic substitution with amines to afford 5-aminopyrido[2,3-d]pyrimidines, the active cardiotonic pharmacophore [1]. The 5-hydroxy compound is the only intermediate that enables this specific reaction pathway; the 7-hydroxy isomer follows a different cyclization trajectory and does not produce the 5-amino cardiotonic series [2]. The resulting 5-amino derivatives demonstrated positive inotropic activity on isolated guinea-pig left atria and papillary muscles, with the effect dependent on the 4-aminopyridine-3-carboxylic acid derivative structure [1].

Cardiotonic agents Gould-Jacobs reaction 5-Aminopyrido[2,3-d]pyrimidine synthesis

Chemoselective Chlorination: Divergent Reactivity of 5-Hydroxy vs. 5,7-Dihydroxy Derivatives with SOCl₂/DMF

Under thionyl chloride/DMF conditions, 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes chlorination at position 6 with concomitant replacement of the 5-hydroxy group by chlorine [1]. By contrast, 5,7-dihydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits a more complex pattern: both hydroxy groups at C5 and C7 are replaced by chlorine, and if a nitro group is present at C6, it undergoes ipso-substitution by chlorine [1]. This divergent outcome means the monohydroxy (5-OH) compound provides a cleaner, more predictable chlorination product profile, which is critical for reproducible downstream derivatization in library synthesis [1].

Chemoselective halogenation Regioselectivity Pyrido[2,3-d]pyrimidine functionalization

Physicochemical Differentiation: LogP, TPSA, and Hydrogen-Bonding Profile vs. Des-Hydroxy and 7-Hydroxy Analogs

The computed physicochemical parameters of 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are LogP = −0.66, TPSA = 77.12 Ų, with 1 hydrogen-bond donor and 6 hydrogen-bond acceptors . The unsubstituted 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS not available; theoretical structure) would lack the 5-OH group, reducing TPSA by approximately 20 Ų and eliminating the H-bond donor, thereby increasing LogP and reducing aqueous solubility . The 7-hydroxy isomer (CAS data not located) would have the same gross formula but a different spatial arrangement of the H-bond donor, altering its molecular recognition profile in biological targets . These differences are material for solubility-limited assay performance and for structure-based drug design where the 5-OH group participates in specific hydrogen-bond interactions within target binding sites such as DHFR [1].

Physicochemical profiling LogP TPSA Hydrogen-bond donors

Tautomeric Equilibrium: 5-Hydroxy (Enol) vs. 5-Oxo (Trione) Form and Impact on Reactivity

The compound exists in a tautomeric equilibrium between the 5-hydroxy form (5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) and the 5-oxo trione form (1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione) [1]. This tautomerism is not observed in the 5-unsubstituted or 5-alkyl analogs, which are locked in the dione form, and differs from the 7-hydroxy isomer where the tautomeric equilibrium is shifted toward the 7-oxo form [2]. The 5-hydroxy/5-oxo equilibrium influences the compound's nucleophilic character at C5 and its ability to form hydrogen bonds: the enol form presents a hydroxyl donor, while the trione form presents a carbonyl acceptor. This dual character is exploited in cyclization reactions with malonates to form pyrano-fused systems, a reactivity not accessible to the 5-unsubstituted or 5-chloro analogs [1].

Tautomerism Keto-enol equilibrium Pyrido[2,3-d]pyrimidine-2,4,5-trione

Scaffold Privilege: Pyrido[2,3-d]pyrimidine-2,4-dione Core with N1,N3-Dimethylation Enhances Metabolic Stability vs. Unsubstituted Parent

The N1,N3-dimethyl substitution pattern on the pyrido[2,3-d]pyrimidine-2,4-dione scaffold blocks metabolic N-dealkylation and reduces the number of hydrogen-bond donors at the uracil moiety compared to the unmethylated parent 1H-pyrido[2,3-d]pyrimidine-2,4-dione [1]. In the adenosine receptor antagonist series, 1,3-dimethyl substitution combined with appropriate C5 and C6 functionalization produced compounds with nanomolar A₁ receptor affinity (e.g., compound 11c: Ki = 5 nM at rat A₁, Ki = 25 nM at human A₁) [2]. While the 5-hydroxy compound itself has not been profiled as a final bioactive agent, its N1,N3-dimethyl-5-hydroxy scaffold serves as the direct precursor to these potent derivatives. The unmethylated parent scaffold requires additional synthetic steps to install N-alkyl groups, and the increased H-bond donor count (2 vs. 0 on the uracil ring) can adversely affect membrane permeability and oral bioavailability [1].

Metabolic stability N-Methylation Scaffold optimization Adenosine receptor antagonists

Best Research and Industrial Application Scenarios for 5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 112734-82-4)


Medicinal Chemistry: Synthesis of 5-Aminopyrido[2,3-d]pyrimidine Cardiotonic Candidates via Gould–Jacobs Route

This compound is the established starting material for preparing 5-aminopyrido[2,3-d]pyrimidine-2,4-diones with positive inotropic activity. The Gould–Jacobs protocol—chlorination of the 5-hydroxy intermediate with DMF/POCl₃ followed by nucleophilic displacement with primary or secondary amines—yields a library of 5-amino derivatives. Positive inotropic activity has been confirmed on isolated guinea-pig left atria and papillary muscles, with structure–activity relationships indicating that the 4-aminopyridine-3-carboxylic acid derivative motif is critical for potency [1]. This application is directly derived from the synthetic pathway evidence described in Section 3, Evidence Item 1.

Diversity-Oriented Synthesis: Thermal Cyclization with Malonates to Generate Pyrano[2,3-d]pyrimidine Libraries

The 5-hydroxy group enables thermal cyclization with malonates at 250 °C to produce 5-hydroxy-1,3,6,8-tetrasubstituted pyrido[2,3-d]pyrimidine-2,4,7-diones (pyrano-fused derivatives). This transformation exploits the enol character of the 5-OH group and is not accessible with 5-unsubstituted or 5-halogen analogs. The resulting pyrano-annulated products represent a distinct region of heterocyclic chemical space with potential biological activity [2]. This application directly follows from the tautomeric reactivity evidence presented in Section 3, Evidence Item 4.

Kinase Inhibitor and DHFR Antagonist Scaffold Development: 5-Substituted Pyrido[2,3-d]pyrimidine Libraries

The 5-hydroxy compound serves as a versatile precursor for generating 5-substituted pyrido[2,3-d]pyrimidine libraries targeting dihydrofolate reductase (DHFR) and tyrosine kinases. In a representative study, 5-substituted pyrido[2,3-d]pyrimidines demonstrated DHFR inhibitory activity with IC₅₀ values ranging from 6.5 to 8.7 µM against the human enzyme, with the most potent compound (11) approaching the activity of methotrexate (IC₅₀ = 5.57 µM) [3]. The 5-OH compound can be converted to the 5-chloro intermediate for subsequent diversification, enabling parallel synthesis of focused libraries for anticancer screening cascades. This scenario is supported by the chemoselective chlorination evidence in Section 3, Evidence Item 2, and the DHFR inhibition data referenced therein.

Adenosine Receptor Antagonist Lead Optimization: N1,N3-Dimethyl Scaffold as a Metabolic Stability Handle

For programs targeting adenosine A₁, A₂A, or A₃ receptors, the N1,N3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione scaffold provides a metabolically stable core that has yielded nanomolar antagonists. The 5-hydroxy derivative serves as a late-stage diversification intermediate: chlorination and subsequent amination at C5 install the key pharmacophoric element, while the pre-installed N-methyl groups eliminate the need for post-synthetic alkylation and reduce uracil N–H donor count to zero, improving permeability [4]. In the adenosine series, optimized 1,3-dimethyl derivatives achieved Ki values of 5 nM at rat A₁ and 25 nM at human A₁ receptors, representing a >300-fold improvement over the unmethylated lead [4]. This application scenario is directly connected to the scaffold privilege evidence in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.